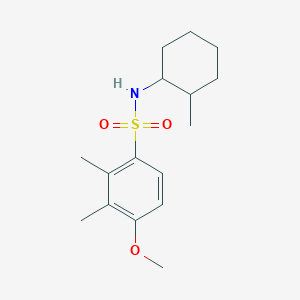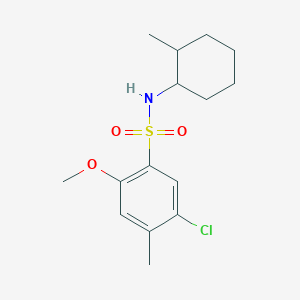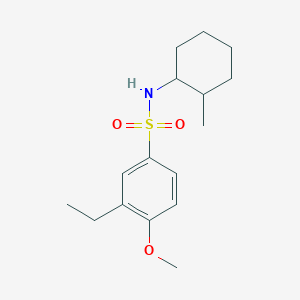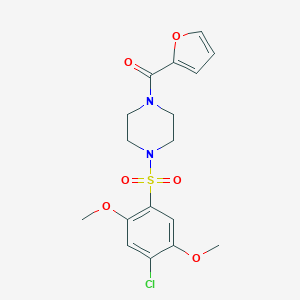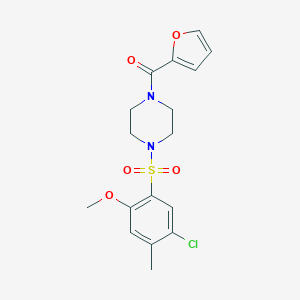
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DCMES or NSC-101088 and has a molecular formula of C11H14Cl2NO3S.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is still under investigation. However, it has been suggested that this compound works by inhibiting specific enzymes and proteins that play a crucial role in various cellular processes such as cell growth, division, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in the brain. In addition, it has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide in lab experiments is its potential as a lead compound in drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide. One of the directions is to further investigate its mechanism of action and identify specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, there is a need to explore its potential use in other fields such as immunology and infectious diseases. Finally, there is a need to optimize its use in lab experiments by developing more efficient synthesis methods and identifying its limitations.
Conclusion:
In conclusion, this compound is a compound with significant potential in various fields of scientific research. Its promising results in cancer research, neuroscience, and drug discovery make it a valuable compound for further investigation. However, its mechanism of action is not fully understood, and there is a need for further research to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can be achieved through a two-step process. The first step involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with methyl iodide in the presence of a base such as potassium carbonate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, it has been studied for its potential use as a neuroprotective agent and in drug discovery, it has been studied for its potential use as a lead compound in the development of new drugs.
Eigenschaften
IUPAC Name |
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXIYKGXLYWQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

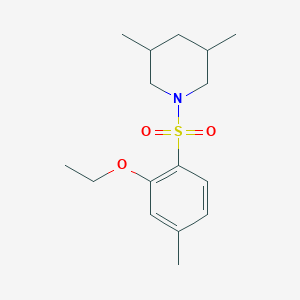
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497783.png)
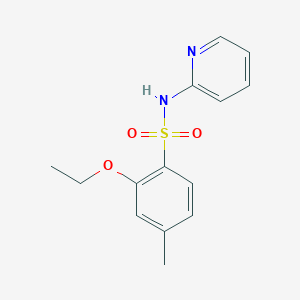
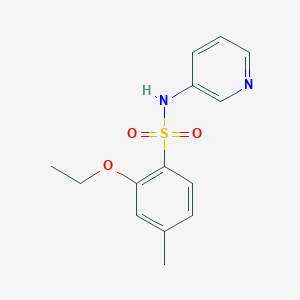
![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)
